3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione
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Overview
Description
3-[(3,4-dimethylanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by its unique structure, which includes a thiazolidinedione core, a furyl group, and a dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione typically involves the following steps:
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Formation of the Thiazolidinedione Core: : The thiazolidinedione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions to form 2-thioxo-4-thiazolidinone. This intermediate is then oxidized to form 2,4-thiazolidinedione.
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Introduction of the Furyl Group: : The furyl group is introduced through a Knoevenagel condensation reaction. This involves the reaction of 2,4-thiazolidinedione with 5-methyl-2-furaldehyde in the presence of a base such as piperidine to form the 5-[(Z)-1-(5-methyl-2-furyl)methylidene]-2,4-thiazolidinedione intermediate.
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Attachment of the Dimethylanilino Moiety: : The final step involves the reaction of the intermediate with 3,4-dimethylaniline in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiazolidinedione core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens, alkylating agents, and acylating agents.
Major Products
Oxidized Derivatives: Products formed from oxidation reactions may include furyl ketones and carboxylic acids.
Reduced Derivatives: Reduction reactions can yield dihydrothiazolidinediones.
Substituted Derivatives: Substitution reactions can produce a variety of derivatives with different functional groups attached to the anilino and furyl moieties.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3,4-dimethylanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound has shown promise as a potential therapeutic agent. Preliminary studies suggest that it may possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Further research is needed to fully understand its pharmacological profile and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes, while its anti-cancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Another thiazolidinedione with anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-[(3,4-dimethylanilino)methyl]-5-[(Z)-1-(5-methyl-2-furyl)methylidene]-1,3-thiazolane-2,4-dione is unique due to its combination of structural features, including the dimethylanilino and furyl groups This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
(5Z)-3-[(3,4-dimethylanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-14(8-12(11)2)19-10-20-17(21)16(24-18(20)22)9-15-7-5-13(3)23-15/h4-9,19H,10H2,1-3H3/b16-9- |
InChI Key |
GAPQSRHTOCYNHZ-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)/C(=C/C3=CC=C(O3)C)/SC2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(O3)C)SC2=O)C |
Origin of Product |
United States |
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